Broad-Spectrum Target Inactivity Profile Across 40+ NIH qHTS Assays as a Selectivity Fingerprint
Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate was screened in the NIH Molecular Libraries qHTS platform across 41 distinct biochemical and cell-based assays and was classified as 'Inactive' in all 41 assays at the tested concentrations [1]. This comprehensive negative dataset serves as a de facto selectivity profile: the compound does not inhibit S1P3, PPARgamma, Ras/Rab/Rac/Cdc42 GTPases, Factor XIa, Factor XIIa, PKD, 14-3-3/Bad interaction, eukaryotic translation initiation, neuropeptide Y receptor Y2, galanin receptor 2 (GALR2, agonist and antagonist modes), MRP-1, or suppress the growth of PTEN-deleted or beta-catenin-deficient tumor cells [1]. By contrast, the vast majority of close structural analogs (including the 4-nitro isomer, des-nitro parent, and chloro-substituted variants) have not undergone comparable broad profiling, leaving their selectivity windows uncharacterized [2]. This experimentally verified polypharmacology gap constitutes a procurement-relevant differentiator for applications requiring a defined inactive control or a silent chemical backbone.
| Evidence Dimension | Number of molecular targets screened and inactivity confirmation rate |
|---|---|
| Target Compound Data | 41 assays screened; 41/41 (100%) inactive; 0/41 (0%) active |
| Comparator Or Baseline | Close analogs (4-nitro isomer, des-nitro, methyl ester variants): 0 systematic broad-panel selectivity data publicly available |
| Quantified Difference | 41 empirically tested targets vs. 0 tested for analogs; selectivity fingerprint available exclusively for the target compound |
| Conditions | NIH Molecular Libraries Program qHTS platform; biochemical and cell-based assays; compound tested at standard screening concentrations (typically 10-50 µM) |
Why This Matters
For chemical biology and probe development, a compound with a documented 0/41 hit rate across diverse targets provides a validated inactive scaffold, reducing the risk of cryptic polypharmacology that would confound experimental interpretation—an assurance no untested analog can offer.
- [1] PubChem BioAssay Summary, CID 2250481, NCBI. Assay IDs: 485, 631, 731, 757, 758, 759, 760, 761, 764, 775, 781, 782, 793, 797, 798, 799, 800, 803, 804, 817, 818, 827, 828, 841, and additional entries. All results 'Inactive'. Accessed May 2026. View Source
- [2] PubChem Compound Search for structurally related substances (substructure/similarity search around CID 2250481), NCBI, accessed May 2026. No comparable broad-panel assay data found for nearest neighbors. View Source
